

# Squarylium dye III absorption and emission spectra

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## Compound of Interest

Compound Name: *Squarylium dye III*

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## Photophysical Properties of Squarylium Dye III

**Squarylium dye III** is a fluorescent dye known for its intense absorption and emission in the red to near-infrared (NIR) region of the electromagnetic spectrum.[1] Its structure is characterized by a central, electron-deficient four-membered squaric acid ring flanked by electron-donating dimethylaminophenyl groups.[2] This zwitterionic structure is responsible for its distinct optical properties, including high molar absorptivity and good photochemical stability.[1][3] The key photophysical parameters of **Squarylium dye III** when dissolved in dichloromethane are summarized below.

Table 1: Photophysical Properties of **Squarylium Dye III** in Dichloromethane

Parameter	Value	Reference
Absorption Maximum ( $\lambda_{\text{max}}$ )	~630 nm	[1][4]
Molar Extinction Coefficient ( $\epsilon$ ) at 627.3 nm	309,000 cm <sup>-1</sup> M <sup>-1</sup>	
Emission Maximum ( $\lambda_{\text{em}}$ )	~650 nm	[1][4]
Fluorescence Quantum Yield ( $\Phi_f$ )	0.65	[1][4]
Excitation Wavelength for Emission	565 nm	
Solvent	Dichloromethane	[1][4]

## Experimental Protocols for Spectroscopic Characterization

The following sections detail the methodologies employed to acquire the absorption and fluorescence emission data for **Squarylium dye III**, as documented in the PhotochemCAD package.

### Absorption Spectroscopy

The measurement of the optical absorption spectrum was performed to determine the molar extinction coefficient and the absorption maximum.

- Instrumentation: A Cary 3 spectrophotometer was utilized for the absorption measurements.
- Measurement Parameters:
  - Spectral Bandwidth: 1.0 nm
  - Signal Averaging Time: 0.133 seconds
  - Data Interval: 0.25 nm
  - Scan Rate: 112.5 nm/min

- **Sample Preparation:** The dye was dissolved in dichloromethane.
- **Data Scaling:** The collected absorption values were scaled to match a molar extinction coefficient of 309,000 cm<sup>-1</sup>/M at 627.3 nm.

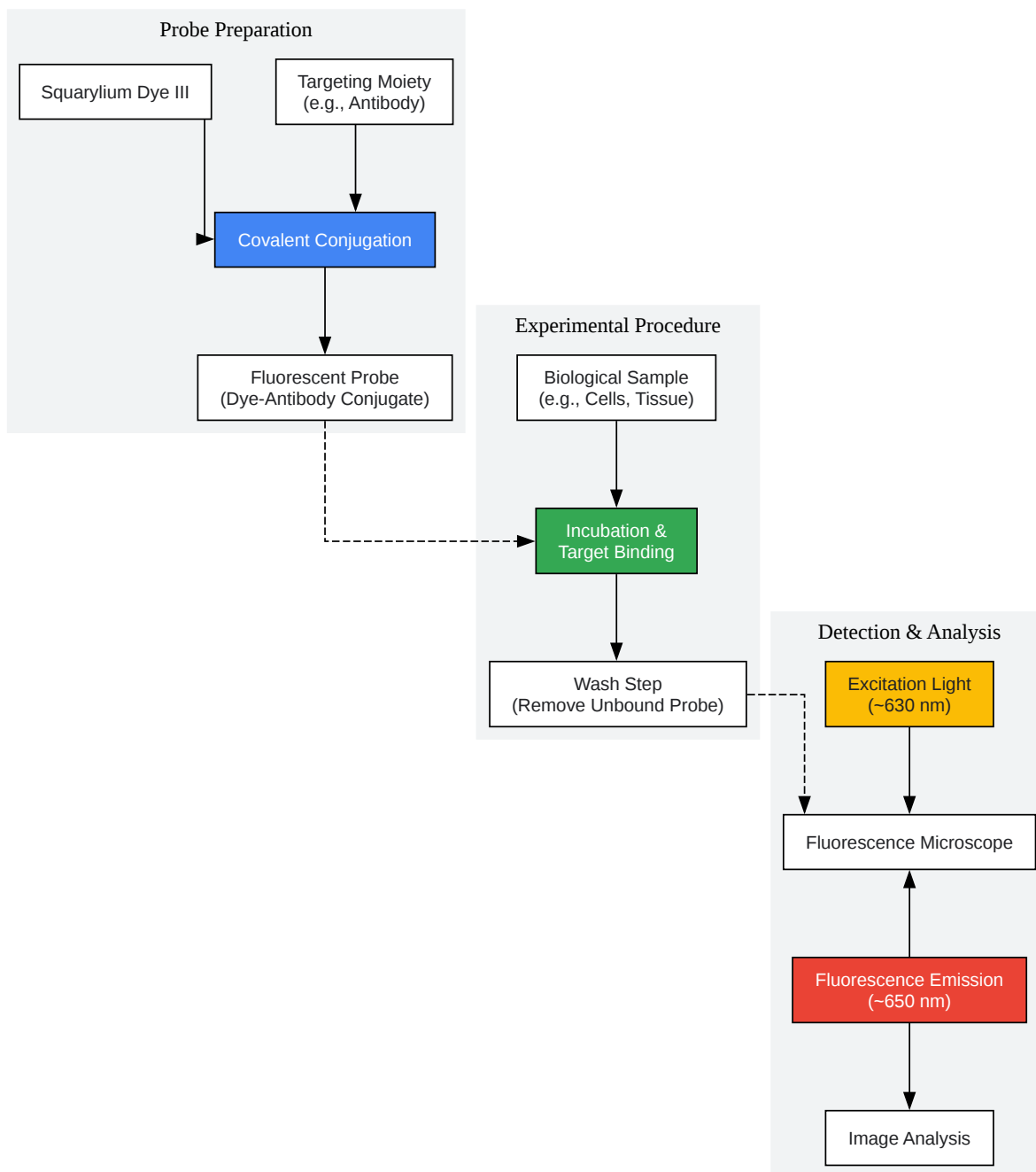
## Fluorescence Spectroscopy

Fluorescence emission spectroscopy was conducted to determine the emission maximum and the fluorescence quantum yield.

- **Instrumentation:** A Spex FluoroMax spectrofluorometer was used for the fluorescence measurements.<sup>[5]</sup>
- **Measurement Parameters:**
  - **Excitation Wavelength:** 565 nm
  - **Monochromator Slits (Excitation & Emission):** 1 mm, providing a spectral bandwidth of 4.25 nm.
  - **Data Interval:** 0.5 nm
  - **Integration Time:** 2.0 seconds
- **Sample Preparation:**
  - **Solvent:** Dichloromethane<sup>[4][5]</sup>
  - **Sample Holder:** 1 cm pathlength quartz cells were used.
  - **Concentration:** Samples were prepared to have an absorbance of less than 0.1 at the excitation wavelength and across all emission wavelengths to prevent the inner-filter effect.
- **Data Processing:**
  - Dark counts were subtracted from the collected spectra.
  - The spectra were corrected for the wavelength-dependent sensitivity of the instrument.

## Application Workflow: Squarylium Dye III in Bioimaging

**Squarylium dye III**'s favorable photophysical properties make it a valuable tool for fluorescence imaging.<sup>[1]</sup> It can be used as a fluorescent probe to label and visualize specific molecules or cellular structures.<sup>[1]</sup> The general workflow for such an application is outlined below.



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Caption: Workflow for using **Squarylium dye III** as a fluorescent probe in bioimaging.

The process begins with the chemical conjugation of **Squarylium dye III** to a targeting molecule, such as an antibody, creating a specific fluorescent probe. This probe is then introduced to a biological sample, where it binds to its designated target. After removing any unbound probes, the sample is illuminated with light at a wavelength near the dye's absorption maximum. The resulting fluorescence emission is captured by a detector, such as a fluorescence microscope, allowing for the visualization and analysis of the target's location and distribution within the sample.<sup>[1]</sup>

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## References

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